![molecular formula C10H12ClNO B184538 N-(2-Chlorophenyl)-2-methylpropanamide CAS No. 5434-52-6](/img/structure/B184538.png)
N-(2-Chlorophenyl)-2-methylpropanamide
Overview
Description
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral data, and chemical properties such as reactivity and stability .Scientific Research Applications
Anti-Inflammatory Effects : A study investigated the anti-inflammatory effects of related compounds, demonstrating significant in vivo anti-inflammatory properties (Torres et al., 1999).
Structural and Spectral Analysis : Research on related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provided insights into their structural and spectral characteristics, using techniques like X-ray diffraction and NMR spectroscopy (Demir et al., 2016).
Pharmaceutical Analysis : The determination of related compounds in biological samples, like plasma and tissue, was studied, highlighting its relevance in pharmacokinetics and drug monitoring (De vos et al., 1999).
Antihistaminic Activities : Research explored the synthesis and biological evaluation of related compounds for antihistaminic and anticholinergic activities, underlining their potential in treating allergies and related conditions (Arayne et al., 2017).
Study of Radical-Mediated Degradation : The decomposition of related azo compounds, like 2,2'-azobis(2-methylpropanenitrile), was characterized, indicating its importance in pharmaceutical stability studies (Wells-Knecht & Dunn, 2019).
Pharmaceutical Development of Related Compounds : Studies like the characterization of tepoxalin, a related compound, by high-performance liquid chromatography/mass spectrometry, are vital for understanding the properties of pharmaceuticals (Burinsky et al., 1994).
Synthesis of Biological Agents : The synthesis of related compounds with potential biological activities, particularly as antimicrobial agents, was investigated, showcasing the compound's relevance in drug development (Akbari et al., 2008).
Anticonvulsant Activity : Research into the structure-activity relationships of related compounds provided insights into their potential anticonvulsant properties, useful in treating neurological disorders (Gunia-Krzyżak et al., 2017).
Acaricide Evaluation : The evaluation of related compounds as acaricides demonstrated their effectiveness in pest control, offering potential agricultural applications (Dittrich, 1966).
Antimicrobial Activity : The study of new derivatives based on related structures for their antimicrobial activity against planktonic and biofilm-embedded microbial cells revealed promising antibacterial and antifungal activities (Limban et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUDKMENCRKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280133 | |
Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-2-methylpropanamide | |
CAS RN |
5434-52-6 | |
Record name | NSC15661 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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